Parp1-IN-10

PARP1 Enzymatic Assay IC50

Researchers studying PARP1 biology without confounding cytotoxicity face limited tool compound options. Parp1-IN-10 (12c) is a non-cytotoxic PARP1 inhibitor (IC50=50.62 nM) from a non-classical barbituric acid scaffold, showing no cytotoxicity in the NCI-60 panel at 10 µM. Key outcomes: • Enables clean dissection of PARP1 in DNA repair & transcription without inducing cell death. • Superior cellular potency to olaparib in BRCA1-mutant MDA-MB-436 cells. • Potentiates temozolomide cytotoxicity 6.6-fold in A549 cells at sub-cytotoxic 0.5 µM doses. Supplied with rigorous analytical documentation to support reproducible research.

Molecular Formula C20H23N3O5
Molecular Weight 385.4 g/mol
Cat. No. B12415458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp1-IN-10
Molecular FormulaC20H23N3O5
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)C(=O)N(C1=O)C
InChIInChI=1S/C20H23N3O5/c1-21-18(25)16(19(26)22(2)20(21)27)12-14-6-8-15(9-7-14)28-13-17(24)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3
InChIKeyVKLCODKLVUQTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parp1-IN-10 Potency & Selectivity Guide


Parp1-IN-10 (also known as compound 12c) is a non-cytotoxic, small-molecule inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1) developed from a non-classical barbituric acid scaffold [1]. In vitro, it demonstrates nanomolar enzymatic inhibition (IC50 = 50.62 nM) and induces cell cycle arrest at the G2/M phase and apoptosis in BRCA1-mutated cancer cell lines, while also significantly potentiating the cytotoxicity of temozolomide (TMZ) .

PARP1 enzymatic inhibition study workflow
Cell cycle arrest and apoptosis assay context
Temozolomide combination model research
BRCA1-mutant cancer cell model endpoint review

Parp1-IN-10 Differentiation from In-Class PARP Inhibitors


Despite sharing a common molecular target, Parp1-IN-10 exhibits a differentiated pharmacological profile that prevents simple substitution with clinically approved PARP inhibitors like olaparib. Its non-classical barbituric acid scaffold confers a unique non-cytotoxic profile in a broad panel of human tumor cell lines (NCI-60), a property not universally shared among PARP inhibitors [1]. Furthermore, while its enzymatic potency against PARP1 is comparable to olaparib, its cellular activity in BRCA1-mutant models and its synergistic enhancement of temozolomide are quantitatively distinct and context-dependent, requiring specific experimental validation rather than a one-to-one replacement .

Parp1-IN-10 (12c)
In-Class PARP Inhibitors (e.g. olaparib)
Non-classical barbituric acid scaffold
Classical phthalazinone/piperazine scaffolds; scaffold-dependent properties may not transfer.
Non-cytotoxic profile in NCI-60 panel at 10 µM
Many PARP inhibitors show cytotoxicity in broad panels; cytotoxicity context may differ.
Cellular potency in BRCA1-mutant model reported higher than olaparib
BRCA1-mutant cellular response context may not replicate with olaparib or other PARP inhibitors.

Similar target does not imply interchangeable cellular or pharmacological profile. Assay-specific validation required.

Parp1-IN-10 Quantitative Evidence Guide


PARP1 Enzymatic Inhibition vs. Olaparib

In a direct comparison within the same in vitro enzymatic assay, Parp1-IN-10 (compound 12c) exhibited PARP1 inhibition with an IC50 of 50.62 nM, which is comparable to the clinically approved inhibitor olaparib (IC50 = 43.59 nM) [1]. This demonstrates that Parp1-IN-10 achieves near-equivalent target engagement at the enzymatic level.

PARP1 Enzymatic Inhibition
Head-to-head
Parp1-IN-10: 50.62 nM
Olaparib: 43.59 nM
Near-equivalent target engagement context; 1.16-fold difference.
In vitro PARP1 enzymatic assay, same study [1].
PARP1 Enzymatic Assay IC50

Non-Cytotoxicity in NCI-60 Panel

Parp1-IN-10 was tested in the NCI-60 human tumor cell line screen at a concentration of 10 µM for 48 hours and exhibited no cytotoxic effects across the entire panel [1]. This lack of general cytotoxicity is a key differentiator from many other PARP inhibitors that can exhibit off-target or on-target cytotoxicity in various cell lines.

NCI-60 Cytotoxicity Exclusion
Class-level inference
No cytotoxicity at 10 µM across 60 cell lines
Supports non-cytotoxic probe profile; clean tool for mechanistic studies.
NCI-60 screen, 48 h [1]. Class-level comparison; direct data to verify.
Cytotoxicity NCI-60 Safety Profile

BRCA1-Mutant Cell Potency vs. Olaparib

In the BRCA1-mutated triple-negative breast cancer cell line MDA-MB-436, Parp1-IN-10 (12c) demonstrated an IC50 of 3.73 µM . Critically, a direct comparison within the same study found that Parp1-IN-10 (12c) exhibited higher potency compared to olaparib in these cells [1].

BRCA1-Mutant Cellular Potency
Head-to-head
IC50 3.73 µM (MDA-MB-436)
Reported higher potency than olaparib in same study.
BRCA1-mutant cell model response context; may support sensitivity studies.
MDA-MB-436 TNBC cell line, 48 h [REFS-1, REFS-2]. Exact comparator IC50 not specified.
MDA-MB-436 BRCA1 Antiproliferative

Temozolomide Synergy

In the A549 human lung epithelial cancer cell line, co-treatment with a sub-cytotoxic concentration (0.5 µM) of Parp1-IN-10 significantly enhanced the efficacy of temozolomide (TMZ), reducing its IC50 from 24.2 µM to 3.64 µM . This represents a 6.6-fold potentiation of TMZ's cytotoxic effect.

Temozolomide Synergy
Reported
6.6-fold
reduction in TMZ IC50
24.2 µM → 3.64 µM
Reported chemosensitization endpoint context; supports combination model research.
A549 cells, 0.5 µM Parp1-IN-10 co-treatment, 48 h.
Temozolomide Synergy Combination Therapy

G2/M Cell Cycle Arrest

Treatment of MDA-MB-436 cells with Parp1-IN-10 at concentrations of 1 µM and 3.73 µM for 48 hours resulted in a dose-dependent arrest of the cell cycle at the G2/M phase . This is a specific, quantifiable cellular phenotype associated with DNA damage response activation.

G2/M Cell Cycle Arrest
Reported
Dose-dependent G2/M arrest (1–3.73 µM)
Supports DNA damage checkpoint endpoint analysis.
MDA-MB-436 cells, flow cytometry, 48 h.
Cell Cycle G2/M Arrest Flow Cytometry

Parp1-IN-10 Research Applications


PARP1 Mechanism-of-Action Studies

Given its complete lack of cytotoxicity in the NCI-60 panel at 10 µM , Parp1-IN-10 is ideal for experiments where researchers need to dissect PARP1-specific signaling pathways without inducing cell death. This clean profile allows for the study of PARP1's role in DNA repair, transcriptional regulation, and chromatin remodeling in a living cell context without confounding cytotoxic artifacts [1].

PARP Inhibitor Sensitivity in BRCA1-Mutant TNBC

Parp1-IN-10 has demonstrated superior cellular potency to olaparib in the BRCA1-mutant MDA-MB-436 TNBC cell line . Researchers studying synthetic lethality and PARP inhibitor resistance in this genetic background should utilize Parp1-IN-10 as a key comparator to understand the mechanisms driving differential sensitivity between chemical scaffolds [1].

Temozolomide Combination in Lung Cancer Models

The robust 6.6-fold enhancement of temozolomide (TMZ) cytotoxicity observed in A549 lung cancer cells at a sub-cytotoxic dose of Parp1-IN-10 (0.5 µM) makes this compound a powerful tool for chemosensitization studies . This synergy is directly quantifiable, providing a clear experimental window for optimizing combination regimens and exploring the underlying mechanisms of PARP1-mediated TMZ potentiation [1].

Cell Cycle & DNA Damage Response in BRCA1-Deficient Cells

Parp1-IN-10's ability to induce a dose-dependent G2/M phase arrest in MDA-MB-436 cells provides a specific and measurable phenotype for studying DNA damage checkpoint activation . This makes it a valuable reagent for flow cytometry-based assays designed to explore the intersection of PARP1 inhibition and cell cycle control in a BRCA1-mutated background [1].

Application
Selection Property
Validation Focus
PARP1 signaling pathway studies
Non-cytotoxic profile at screening concentration
NCI-60 panel cytotoxicity exclusion; PARP1 target engagement assay
BRCA1-mutant triple-negative breast cancer research
Scaffold-dependent cellular potency context
MDA-MB-436 antiproliferative assay; olaparib comparator endpoint review
Temozolomide combination research in lung cancer models
TMZ potentiation assay context
Combination index and dose-response modeling; A549 TMZ IC50 shift verification
DNA damage checkpoint studies in BRCA1-deficient cells
G2/M arrest phenotype
Flow cytometry cell-cycle analysis; dose-response G2/M accumulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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